![molecular formula C12H14ClN3O B3038710 2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide CAS No. 887573-34-4](/img/structure/B3038710.png)
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide
Übersicht
Beschreibung
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide, or “2-CNA” for short, is an organic compound that has been widely studied in the scientific community due to its potential applications. 2-CNA is a derivative of the benzimidazole family of compounds, and is composed of a benzimidazole ring attached to an acetamide group. This compound has a wide range of potential applications, from pharmaceutical development to organic synthesis, and is an important tool for scientists in many fields.
Wissenschaftliche Forschungsanwendungen
NMR Study of Related Compounds :
- A study involved the synthesis of a compound closely related to 2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)-ethyl]acetamide and its analysis using NMR techniques. This research provides insight into the structural and chemical characteristics of such compounds (Li Ying-jun, 2012).
Anticancer Potential :
- Benzimidazole derivatives, including structures similar to this compound, have been synthesized and evaluated for their anticancer properties. These compounds exhibited promising activity against certain cancer cell lines (Z. M. Nofal et al., 2014).
Chemical Synthesis and Analysis :
- Research on a compound structurally similar to this compound focused on its synthesis and structural analysis, highlighting the compound's significance in chemical research (Yu-Bin Bai et al., 2013).
Investigation in Dye Intermediate Market :
- A study investigated a compound related to this compound in the context of the dye intermediate market, revealing insights into chemical synthesis and analysis (Pavel Drabina et al., 2009).
ACAT-1 Inhibitor for Disease Treatment :
- Research on a compound with a similar structure proposed its use as an ACAT-1 inhibitor, potentially useful in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Synthesis of Derivatives for Antimicrobial Activity :
- Studies on the synthesis of benzimidazole derivatives, related to this compound, have shown significant antimicrobial activities, suggesting potential applications in this field (B. Mokhtari & K. Pourabdollah, 2013).
Zukünftige Richtungen
Given the wide range of biological activities exhibited by imidazole derivatives , there is potential for “2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide” to be explored in various fields of research, particularly in drug development. Further studies are needed to fully understand its properties and potential applications.
Wirkmechanismus
Target of Action
It is known that benzimidazole derivatives exhibit a wide spectrum of biological properties such as antiviral, antibacterial, anticancer, antifungal, and anti-hiv activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets and cause changes that result in their biological activities .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, leading to their wide spectrum of biological activities .
Result of Action
Benzimidazole derivatives are known to have a wide spectrum of biological properties .
Biochemische Analyse
Biochemical Properties
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. The benzimidazole ring in its structure is known to bind to enzyme active sites, potentially inhibiting or activating enzymatic activity. For instance, benzimidazole derivatives have been shown to inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell signaling pathways . The interaction of this compound with these enzymes can lead to alterations in biochemical pathways, affecting cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Additionally, the compound may alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzyme active sites, inhibiting or activating their activity. For instance, benzimidazole derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication . This inhibition can lead to DNA damage and cell cycle arrest. Additionally, the compound may interact with transcription factors, altering gene expression and affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At high doses, the compound may induce toxic or adverse effects, such as DNA damage, cell cycle arrest, and apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, benzimidazole derivatives have been shown to inhibit enzymes involved in nucleotide synthesis, leading to alterations in cellular metabolism. Additionally, the compound may interact with cofactors, such as adenosine triphosphate (ATP), influencing energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins may interact with the compound, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, benzimidazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors, affecting gene expression and cellular processes.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(1-methylbenzimidazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8(14-11(17)7-13)12-15-9-5-3-4-6-10(9)16(12)2/h3-6,8H,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFUETSETJUFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3038627.png)
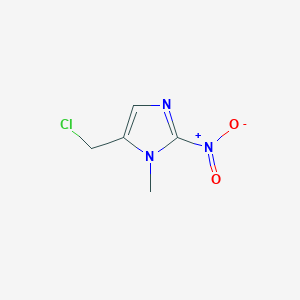

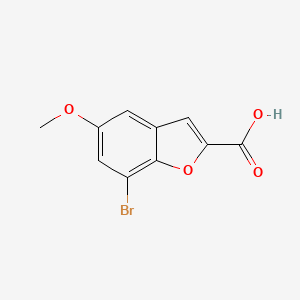

![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B3038633.png)

![2-Amino-4-(3,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3038635.png)
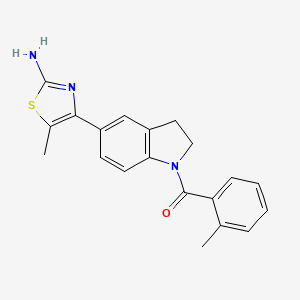
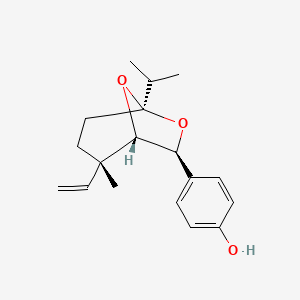
![(2Z)-2-[(3,5-dichloroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038645.png)
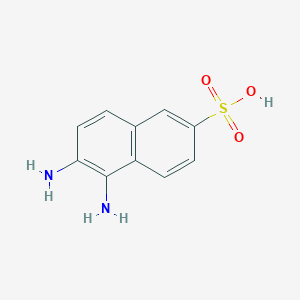

![6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3038649.png)
